molecular formula C12H9N3S B3057636 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-38-7

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B3057636
CAS No.: 83253-38-7
M. Wt: 227.29 g/mol
InChI Key: IZQIKDXGZAUCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the linear formula C12H9N3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound is not widely documented. Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) in the compound .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 227.29 . The compound has a linear formula of C12H9N3S .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Anti-Inflammatory Activity : Shilcrat et al. (1991) detailed a regiospecific synthesis of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole. The study focused on the synthesis process and evaluated its anti-inflammatory activity, finding it less effective than a known anti-inflammatory agent (Shilcrat et al., 1991).

Biological and Pharmacological Properties

  • Antihelmintic Activity : Brewer et al. (1987) explored the antihelmintic activity of isothiourea derivatives of this compound, revealing an improved spectrum of activity against various parasites compared to a reference compound (Brewer et al., 1987).

  • Potential Anticancer Agents : Potikha and Brovarets (2020) proposed a method for assembling the imidazo[2,1-b][1,3]thiazole system, with potential applications as anticancer agents. They found moderate efficacy in suppressing the growth of certain cancer cell lines (Potikha & Brovarets, 2020).

Chemical Synthesis

  • Spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] Derivatives : Saliyeva et al. (2018) reported on the synthesis of novel spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] derivatives, indicating advancements in the chemical synthesis of related compounds (Saliyeva et al., 2018).

Properties

IUPAC Name

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIKDXGZAUCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318588
Record name 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83253-38-7
Record name NSC332754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 5
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 6
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.